Cas no 784197-53-1 (6-chloro-N-[3-(dimethylsulfamoyl)phenyl]pyridine-3-carboxamide)
6-chloro-N-[3-(dimethylsulfamoyl)phenyl]pyridine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 784197-53-1
- Z30564187
- 6-chloro-N-[3-(dimethylsulfamoyl)phenyl]pyridine-3-carboxamide
- AKOS034136579
- EN300-26589825
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- Inchi: 1S/C14H14ClN3O3S/c1-18(2)22(20,21)12-5-3-4-11(8-12)17-14(19)10-6-7-13(15)16-9-10/h3-9H,1-2H3,(H,17,19)
- InChI Key: BXHLJUIBVMASHD-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C=N1)C(NC1=CC=CC(=C1)S(N(C)C)(=O)=O)=O
Computed Properties
- Exact Mass: 339.0444402g/mol
- Monoisotopic Mass: 339.0444402g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 492
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 87.8Ų
6-chloro-N-[3-(dimethylsulfamoyl)phenyl]pyridine-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26589825-0.05g |
6-chloro-N-[3-(dimethylsulfamoyl)phenyl]pyridine-3-carboxamide |
784197-53-1 | 95.0% | 0.05g |
$528.0 | 2025-03-20 | |
| Enamine | EN300-26589825-0.25g |
6-chloro-N-[3-(dimethylsulfamoyl)phenyl]pyridine-3-carboxamide |
784197-53-1 | 95.0% | 0.25g |
$579.0 | 2025-03-20 | |
| Enamine | EN300-26589825-0.1g |
6-chloro-N-[3-(dimethylsulfamoyl)phenyl]pyridine-3-carboxamide |
784197-53-1 | 95.0% | 0.1g |
$553.0 | 2025-03-20 | |
| Enamine | EN300-26589825-0.5g |
6-chloro-N-[3-(dimethylsulfamoyl)phenyl]pyridine-3-carboxamide |
784197-53-1 | 95.0% | 0.5g |
$603.0 | 2025-03-20 | |
| Enamine | EN300-26589825-5.0g |
6-chloro-N-[3-(dimethylsulfamoyl)phenyl]pyridine-3-carboxamide |
784197-53-1 | 95.0% | 5.0g |
$1821.0 | 2025-03-20 | |
| Enamine | EN300-26589825-2.5g |
6-chloro-N-[3-(dimethylsulfamoyl)phenyl]pyridine-3-carboxamide |
784197-53-1 | 95.0% | 2.5g |
$1230.0 | 2025-03-20 | |
| Enamine | EN300-26589825-10.0g |
6-chloro-N-[3-(dimethylsulfamoyl)phenyl]pyridine-3-carboxamide |
784197-53-1 | 95.0% | 10.0g |
$2701.0 | 2025-03-20 | |
| Enamine | EN300-26589825-1.0g |
6-chloro-N-[3-(dimethylsulfamoyl)phenyl]pyridine-3-carboxamide |
784197-53-1 | 95.0% | 1.0g |
$628.0 | 2025-03-20 |
6-chloro-N-[3-(dimethylsulfamoyl)phenyl]pyridine-3-carboxamide Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 6-chloro-N-[3-(dimethylsulfamoyl)phenyl]pyridine-3-carboxamide
Comprehensive Overview of 6-chloro-N-[3-(dimethylsulfamoyl)phenyl]pyridine-3-carboxamide (CAS No. 784197-53-1)
6-chloro-N-[3-(dimethylsulfamoyl)phenyl]pyridine-3-carboxamide (CAS No. 784197-53-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule, characterized by its unique pyridine-carboxamide core and dimethylsulfamoyl functional group, is often explored for its potential biological activities. Researchers are particularly interested in its role as a kinase inhibitor or enzyme modulator, which aligns with current trends in targeted drug discovery.
The compound's structural features, including the chloro-substituted pyridine and sulfonamide moiety, make it a versatile intermediate in synthetic chemistry. Recent studies highlight its applicability in designing small-molecule therapeutics, especially in oncology and metabolic disorders. With the growing demand for precision medicine, 6-chloro-N-[3-(dimethylsulfamoyl)phenyl]pyridine-3-carboxamide is frequently discussed in forums focusing on structure-activity relationships (SAR) and drug optimization.
From an industrial perspective, this compound is synthesized through multi-step organic reactions, often involving amide coupling and sulfonylation techniques. Its purity and stability are critical for reproducible results, making analytical methods like HPLC and NMR essential for quality control. Environmental and regulatory compliance also play a role in its production, as stakeholders prioritize green chemistry principles.
In the context of AI-driven drug discovery, 6-chloro-N-[3-(dimethylsulfamoyl)phenyl]pyridine-3-carboxamide has been featured in computational studies predicting its binding affinity to specific protein targets. This aligns with the increasing use of machine learning in molecular docking simulations. Such applications address common search queries like "how to predict drug-likeness" or "best compounds for kinase inhibition."
Furthermore, the compound's physicochemical properties—such as solubility, logP, and molecular weight—are frequently analyzed in ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies. These metrics are vital for researchers evaluating its potential as a lead compound in preclinical trials. Discussions around bioavailability enhancement often reference derivatives of this molecule.
As the scientific community shifts toward open-access data, patents and publications related to 784197-53-1 are increasingly available in repositories like PubChem and ChEMBL. This transparency supports collaborative innovation, a hot topic in academic-industry partnerships. Searches for "CAS 784197-53-1 suppliers" or "synthetic protocols for pyridine-carboxamides" reflect its commercial relevance.
In summary, 6-chloro-N-[3-(dimethylsulfamoyl)phenyl]pyridine-3-carboxamide represents a compelling case study in modern chemical research. Its dual relevance in drug development and material science ensures sustained interest, while advancements in computational chemistry continue to unlock new applications. For laboratories and manufacturers, staying updated on its latest uses is key to leveraging its full potential.
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